molecular formula C22H20BrN3O5S B11523187 6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11523187
M. Wt: 518.4 g/mol
InChI Key: SLCNHQQOUOXEEM-UHFFFAOYSA-N
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Description

6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the chromene ring.

    Formation of the Butoxyphenyl Group: This step involves the reaction of a suitable phenol derivative with butyl bromide under basic conditions.

    Hydrazinylcarbonothioyl Group Formation: This involves the reaction of hydrazine with a suitable carbonothioyl chloride derivative.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-2-oxo-2H-chromene-3-carboxamide
  • N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the hydrazinylcarbonothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20BrN3O5S

Molecular Weight

518.4 g/mol

IUPAC Name

6-bromo-N-[[(4-butoxybenzoyl)amino]carbamothioyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H20BrN3O5S/c1-2-3-10-30-16-7-4-13(5-8-16)19(27)25-26-22(32)24-20(28)17-12-14-11-15(23)6-9-18(14)31-21(17)29/h4-9,11-12H,2-3,10H2,1H3,(H,25,27)(H2,24,26,28,32)

InChI Key

SLCNHQQOUOXEEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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